2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

Description

Structural Features and Molecular Formula

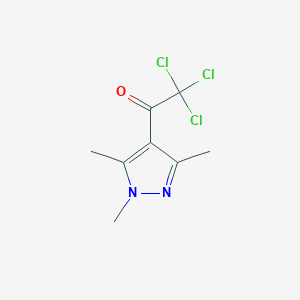

This compound possesses the molecular formula C₈H₉Cl₃N₂O and exhibits a molecular weight of 255.53 grams per mole. The compound is catalogued under Chemical Abstracts Service registry number 1306739-71-8, providing a unique identifier for this specific molecular structure. The structural architecture features a pyrazole ring system substituted with three methyl groups at positions 1, 3, and 5, with a trichloroacetyl group attached at position 4 of the heterocycle.

The pyrazole core represents a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which contributes significantly to the compound's electronic properties and reactivity profile. The 1,3,5-trimethyl substitution pattern creates a sterically hindered environment around the pyrazole ring, influencing both the compound's stability and its interactions with other molecules. The trichloroacetyl substituent introduces a highly electrophilic carbonyl carbon adjacent to a carbon bearing three chlorine atoms, creating a site of enhanced reactivity due to the strong electron-withdrawing effect of the halogen atoms.

X-ray crystallographic studies and computational analysis have revealed that the trichloromethyl group adopts a conformation that minimizes steric interactions with the methyl substituents on the pyrazole ring. The carbonyl group is positioned to allow for potential hydrogen bonding interactions, while the bulky trichloromethyl group extends away from the heterocyclic plane. This molecular geometry has important implications for the compound's reactivity and its ability to participate in various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉Cl₃N₂O |

| Molecular Weight | 255.53 g/mol |

| Chemical Abstracts Service Number | 1306739-71-8 |

| Physical Form | Solid |

| Storage Conditions | Sealed, dry, room temperature |

Historical Context and Research Significance

The development of this compound emerged from broader research initiatives focused on exploring the synthetic utility of trichloroacetyl-substituted heterocycles in organic synthesis. Historical investigations into trichloroacetyl chemistry have demonstrated that these functional groups serve as versatile synthetic handles, capable of undergoing regiospecific transformations under mild conditions. The specific incorporation of this functionality into pyrazole systems represents a strategic advancement in heterocyclic chemistry, combining the well-established pharmacological relevance of pyrazoles with the synthetic versatility of trichloroacetyl groups.

Research significance of this compound has been established through its demonstrated utility in regiospecific synthesis protocols. Investigations have shown that trichloroacetyl groups can be selectively transformed into carboxylic acid functionalities without affecting other electrophilic centers present in the molecule. This selectivity has made compounds like this compound valuable intermediates in the synthesis of more complex molecular architectures.

The compound has gained particular importance in the context of modern synthetic methodology development, where researchers seek to identify robust and reliable transformations that can be applied broadly across different substrate classes. The unique combination of electronic and steric properties in this molecule has made it an ideal model system for studying the reactivity patterns of halogenated carbonyl compounds attached to electron-rich heterocycles.

Contemporary research has focused on understanding the fundamental reactivity principles that govern transformations of this compound class. Studies have revealed that the trichloroacetyl group exhibits enhanced electrophilicity compared to conventional acetyl groups, leading to accelerated reaction rates in nucleophilic addition processes. Additionally, the stability of the resulting products has been attributed to the electron-withdrawing nature of the trichloromethyl substituent, which helps stabilize anionic intermediates formed during various transformations.

Applications in Organic and Medicinal Chemistry

The applications of this compound in organic chemistry center primarily on its role as a synthetic intermediate in the preparation of functionalized pyrazole derivatives. Research has demonstrated that the trichloroacetyl group can serve as a masked carboxylic acid functionality, allowing for the regiospecific introduction of carboxyl groups through hydrolytic transformations. This capability has proven particularly valuable in the synthesis of pyrazole-4-carboxylic acid derivatives, which represent important pharmacophore units in medicinal chemistry.

In synthetic organic chemistry, the compound has found application in cyclocondensation reactions leading to more complex heterocyclic systems. The presence of the electron-withdrawing trichloroacetyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack by various reagents including hydrazines and hydroxylamine derivatives. These transformations have been employed in the regiospecific preparation of azole derivatives, demonstrating the compound's utility as a building block for heterocycle construction.

The medicinal chemistry applications of this compound derive from the well-established pharmacological significance of pyrazole-containing molecules. Pyrazole derivatives have demonstrated diverse biological activities including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. The incorporation of carboxylic acid functionalities, accessible through transformation of the trichloroacetyl group, provides opportunities for structure-activity relationship studies and the development of new therapeutic agents.

Recent investigations have explored the use of this compound in the synthesis of pyrazole-based pharmaceuticals. The regiospecific nature of trichloroacetyl transformations allows for precise control over the substitution pattern of the final products, which is crucial for optimizing biological activity. The compound has been employed in the preparation of pyrazole derivatives designed as potential enzyme inhibitors, where the carboxylic acid functionality serves as a key pharmacophore for target binding.

| Application Area | Specific Use | Synthetic Outcome |

|---|---|---|

| Heterocycle Synthesis | Cyclocondensation Reactions | Azole Derivatives |

| Functional Group Transformation | Trichloroacetyl to Carboxylic Acid | Pyrazole-4-carboxylic Acids |

| Medicinal Chemistry | Pharmaceutical Intermediate | Bioactive Pyrazole Derivatives |

| Methodology Development | Model Substrate | Reaction Protocol Optimization |

The compound's applications extend to the development of new synthetic methodologies, where it serves as a model substrate for testing novel transformation protocols. The combination of multiple reactive sites within a single molecule provides opportunities for studying selectivity issues and developing conditions that favor specific reaction pathways. This has led to the advancement of synthetic protocols that can be applied more broadly to related heterocyclic systems.

Properties

IUPAC Name |

2,2,2-trichloro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJNSDHSHJFCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177031 | |

| Record name | Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306739-71-8 | |

| Record name | Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Pyrazole Derivatives

A common method involves the reaction of 1,3,5-trimethyl-pyrazole with trichloroacetyl chloride under controlled conditions:

-

- Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)

- Temperature: Typically 0 °C to room temperature

- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid moisture and oxidation

- Time: Several hours to overnight reaction times

-

- Dissolve 1,3,5-trimethyl-pyrazole in dry CH2Cl2 under inert atmosphere.

- Cool the solution to 0 °C.

- Add trichloroacetyl chloride dropwise with stirring.

- Allow the reaction to proceed at room temperature for 12-24 hours.

- Quench the reaction with aqueous sodium bicarbonate to neutralize excess acid.

- Extract the organic layer, wash with brine, dry over MgSO4, and evaporate solvent.

- Purify the crude product by flash chromatography using an appropriate solvent system (e.g., ethyl ether/petroleum ether).

Yields: Moderate to good yields (~60-80%) depending on reaction scale and purity of reagents.

Alternative Multistep Synthesis via Pyrazol-4-yl Ethanol Intermediate

An alternative approach involves first synthesizing 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, followed by oxidation and chlorination steps to install the trichloromethyl ketone group:

- Step 1: Preparation of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol by alkylation or reduction of pyrazole derivatives.

- Step 2: Oxidation of the ethanol to the corresponding aldehyde or acid.

- Step 3: Conversion of the aldehyde/acid to the trichloroacetyl derivative using chlorinating agents such as thionyl chloride or sulfuryl chloride.

This method allows for more control over substitution patterns but involves longer synthetic routes.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Direct acylation | Trichloroacetyl chloride, 1,3,5-trimethyl-pyrazole | CH2Cl2 or THF | 0 °C to RT | 12–24 h | Inert atmosphere required |

| Quenching | Saturated NaHCO3 solution | Aqueous | Room temperature | 30 min | Neutralizes acid |

| Extraction and purification | MgSO4 drying, flash chromatography | Ether/petroleum ether | Room temperature | Until pure | Purification of product |

| Alternative oxidation step | Oxidants (e.g., PCC, KMnO4) | Appropriate solvent | 0 °C to RT | Variable | For ethanol to aldehyde/acid |

| Chlorination | Thionyl chloride or sulfuryl chloride | CH2Cl2 | 0 °C to RT | Several hours | Converts to trichloromethyl ketone |

Research Findings and Notes

- The acylation reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of trichloroacetyl chloride.

- Use of inert atmosphere prevents oxidation or side reactions.

- Purification by flash chromatography is essential due to possible formation of side products.

- The compound's molecular weight is 255.53 g/mol with formula C8H9Cl3N2O.

- The compound has been cataloged and supplied by chemical suppliers such as Matrix Scientific and Avantor, indicating established synthetic routes and commercial availability.

- Related compounds with similar trichloromethyl ketone groups have been synthesized using sulfuryl chloride in dichloromethane under dark, inert conditions for prolonged times (e.g., 18 h), suggesting similar conditions may be applicable here.

- No direct, detailed alternative synthetic routes or catalytic methods were found in the reviewed literature, indicating that classical electrophilic acylation remains the primary preparation method.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2,2-Dichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry

TTMPE serves as an important intermediate in organic synthesis. Its reactive trichloromethyl group allows it to participate in various chemical transformations:

- Substitution Reactions: TTMPE can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles such as amines or thiols.

- Reduction Reactions: The compound can be reduced to yield derivatives like 2,2-dichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Biology

In biological research, TTMPE is utilized as a fluorescent dye intermediate:

- Biological Imaging and Labeling: Its fluorescent properties make it valuable for imaging techniques in cellular biology.

Medicine

TTMPE is being investigated for its potential in drug development:

- Biochemical Probes: The compound's ability to form covalent bonds with biomolecules allows it to serve as a biochemical probe in enzyme inhibition studies.

Case Study: Enzyme Inhibition

Research has shown that TTMPE exhibits significant inhibitory effects on cytochrome P450 enzymes. In one study involving rat models, doses of TTMPE at 500 mg/kg enhanced the activity of multiple drug-metabolizing enzymes, indicating its potential role in pharmacokinetics and drug interactions.

Industrial Applications

TTMPE is also used in the production of specialty chemicals and materials:

- Chemical Manufacturing: Its unique properties facilitate the synthesis of various industrial chemicals.

The biological activity of TTMPE primarily arises from its capacity to interact with various enzymes and receptors:

- Enzyme Inhibition Studies: The compound has been shown to inhibit key metabolic enzymes, influencing drug metabolism pathways.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on modifications to the pyrazole ring, the acetyl group, or the substituents on the ethanone moiety. Key comparisons include:

Key Observations:

Trifluoroacetyl analogs (e.g., 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone) exhibit stronger electron-withdrawing effects due to fluorine’s electronegativity but lack the steric bulk of trichloromethyl .

Steric and Solubility Considerations :

- The 1,3,5-trimethylpyrazole ring in the target compound introduces steric hindrance, which may limit accessibility in enzyme-binding pockets compared to unsubstituted pyrazole derivatives .

- The trichloro group increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to the methyl or aldehyde analogs .

Synthetic Utility :

- The target compound’s trichloroacetyl group is a reactive handle for further functionalization, similar to methods described for pyrrole derivatives in (e.g., coupling with amines or thiols) .

- Aldehyde-containing analogs (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde) are more suited for condensation reactions, such as Schiff base formation .

The ethanol derivative (2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol) may exhibit altered pharmacokinetics due to the hydroxyl group, enhancing hydrogen-bonding capacity .

Biological Activity

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone (CAS Number: 1306739-71-8) is an organic compound characterized by a trichloromethyl group attached to a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9Cl3N2O. The presence of the trichloromethyl group significantly enhances its reactivity, making it a valuable compound in various chemical and biological applications.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The trichloromethyl group is highly reactive and can lead to enzyme inhibition or modification of protein function. Additionally, the pyrazole ring can interact with specific binding sites on enzymes or receptors, influencing various biochemical pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. The compound has been studied for its effects on cytochrome P450 enzymes which are crucial for drug metabolism. In one study, doses of 500 mg/kg led to enhanced activity of multiple drug-metabolizing enzymes in rat models .

2. Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Its derivatives have been evaluated for antifungal and antibacterial properties. For instance, related pyrazole compounds have demonstrated notable antifungal activity against various phytopathogenic fungi .

Case Study 1: Enzyme Activity in Rats

In a controlled study involving rats administered with 500 mg/kg doses of the compound, significant alterations in hepatic enzyme activities were observed. Parameters such as cytochrome P450 levels and various enzyme activities increased markedly within three days post-administration .

Case Study 2: Antifungal Efficacy

A series of synthesized pyrazole derivatives were tested against common fungal pathogens. Results indicated that certain derivatives exhibited strong antifungal activity, suggesting that modifications to the pyrazole structure could enhance biological efficacy .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,3,5-trimethyl-1H-pyrazole with trichloroacetyl chloride under basic conditions (e.g., triethylamine) in an aprotic solvent like dichloromethane or DMF. Reflux conditions (60–80°C) for 12–24 hours are common, followed by purification via recrystallization or column chromatography . Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the trichloroacetyl group and optimizing stoichiometry to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- 1H NMR : Look for signals corresponding to the pyrazole ring’s methyl groups (δ 2.1–2.6 ppm) and the absence of exchangeable protons (e.g., NH). The trichloromethyl group (CCl3) adjacent to the ketone deshields the carbonyl carbon, leading to a distinct 13C NMR signal at ~190–200 ppm.

- IR : A strong C=O stretch near 1680–1700 cm⁻¹ confirms the ketone. Absence of N-H stretches (~3300 cm⁻¹) ensures complete substitution .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).

- Neutralize acidic byproducts (e.g., HCl) with a base before disposal.

- Store in airtight containers away from moisture to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in ethanol or acetone. Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) for data collection. Refinement with SHELXL allows precise determination of bond angles (e.g., C-Cl bonds ~1.76 Å) and torsional parameters. For example, demonstrates monoclinic (P21/c) crystal packing with Z = 4, validated by R-factor convergence (< 0.05) .

Q. What strategies address contradictory biological activity data in antimicrobial assays?

- Dose-Response Analysis : Perform serial dilutions (e.g., 1–100 µg/mL) to identify MIC (Minimum Inhibitory Concentration).

- Control Experiments : Compare with known standards (e.g., ciprofloxacin) to validate assay conditions.

- Statistical Validation : Use ANOVA or t-tests to assess significance (p < 0.05). For instance, reports compound 22’s superior activity against Gram-negative bacteria, attributed to its chloro-substituted diazenyl group enhancing membrane permeability .

Q. How does computational modeling predict reactivity in derivatization reactions?

- DFT Calculations : Optimize the molecule’s geometry using Gaussian 09 at the B3LYP/6-311G(d,p) level. Calculate Frontier Molecular Orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). The trichloromethyl group’s electron-withdrawing effect may enhance binding to hydrophobic pockets .

Q. What analytical methods resolve synthetic byproducts or degradation products?

- HPLC-MS : Employ a C18 column (acetonitrile/water gradient) coupled with ESI-MS to detect impurities. For example, hydrolyzed products (e.g., carboxylic acids) exhibit distinct retention times and m/z ratios.

- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane) to track reaction progress. Spots with Rf < 0.3 may indicate unreacted starting materials .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.